![molecular formula C15H14F2N2O2S B4760476 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4760476.png)
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as DFBTA, is a compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating different biological systems.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to interact with specific proteins and enzymes in cells to modulate their activity. It has been shown to bind to the active site of certain enzymes and inhibit their function, as well as to activate or inhibit specific signaling pathways in cells.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including modulating intracellular calcium signaling, regulating G protein-coupled receptor signaling, and inhibiting the activity of specific enzymes. It has also been shown to have potential neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its versatility and ability to be used in various research applications. It is also a relatively small molecule, making it easy to manipulate and study. However, one limitation of using 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, including investigating its potential as a treatment for Alzheimer's disease, further elucidating its mechanism of action, and exploring its use as a fluorescent probe for imaging other intracellular signaling molecules. Additionally, there is potential for developing new analogs of 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide with improved properties for specific research applications.
Conclusion:
In conclusion, 2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a promising compound for scientific research with various potential applications in investigating different biological processes and signaling pathways. Its synthesis method has been optimized to produce high yields and purity, and its unique chemical properties make it a versatile tool for investigating different biological systems. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been used in various scientific research applications, including as a fluorescent probe for imaging intracellular calcium ions, as a modulator of G protein-coupled receptor signaling, and as a potential treatment for Alzheimer's disease. Its unique chemical properties make it a versatile tool for investigating different biological processes and signaling pathways.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-9-5-6-12(10(17)7-9)21-8-14(20)19-15-18-11-3-1-2-4-13(11)22-15/h5-7H,1-4,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAUCGDOEVVGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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